Methyl 3-chloro-2-methylpropanoate

Enzymatic Kinetic Resolution Enantioselective Hydrolysis Biocatalysis

Methyl 3-chloro-2-methylpropanoate (CAS 10317-11-0) is a bifunctional aliphatic ester characterized by a chiral center at the C2 position, an electrophilic ester moiety, and a nucleophilically displaceable β-chloro substituent. With a molecular formula of C5H9ClO2 and a molecular weight of 136.58 g/mol , this compound serves as a racemic or enantioenriched intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 10317-11-0
Cat. No. B3045211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-2-methylpropanoate
CAS10317-11-0
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESCC(CCl)C(=O)OC
InChIInChI=1S/C5H9ClO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3
InChIKeyCHTWJLYZRAJEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloro-2-Methylpropanoate (CAS 10317-11-0): A Dual-Reactive, Chiral Propionate Building Block for Enantioselective Synthesis


Methyl 3-chloro-2-methylpropanoate (CAS 10317-11-0) is a bifunctional aliphatic ester characterized by a chiral center at the C2 position, an electrophilic ester moiety, and a nucleophilically displaceable β-chloro substituent. With a molecular formula of C5H9ClO2 and a molecular weight of 136.58 g/mol [1], this compound serves as a racemic or enantioenriched intermediate in pharmaceutical and agrochemical synthesis. Unlike simpler chloro-esters such as methyl 3-chloropropionate and methyl 2-chloropropionate, methyl 3-chloro-2-methylpropanoate possesses a unique combination of structural features—a sterically accessible primary alkyl chloride and an α-methyl group that creates a prochiral center—that confer distinct reactivity profiles in nucleophilic substitution and enzymatic kinetic resolution processes. Its computed XLogP3-AA value of 1.2 [1] indicates a balanced lipophilicity suitable for organic-phase reactions, while the boiling point of 144.3 °C at 760 mmHg [1] defines its operational temperature window during distillation-based purification.

Why Methyl 3-Chloro-2-Methylpropanoate Cannot Be Replaced by Methyl 3-Chloropropionate or Methyl 2-Chloropropionate in Chiral and Functional-Group-Interconversion Workflows


Methyl 3-chloro-2-methylpropanoate occupies a distinct chemical space among chloro-propionate esters that renders it non-substitutable in specific synthetic routes. Methyl 3-chloropropionate (CAS 6001-87-2) lacks the α-methyl group and chiral center , making it unsuitable for any application requiring optical activity or steric differentiation at the C2 position. Methyl 2-chloropropionate (CAS 17639-93-9) possesses a secondary alkyl chloride (α-chloro) that is significantly less reactive toward SN2 nucleophilic displacement than the primary alkyl chloride in methyl 3-chloro-2-methylpropanoate . The latter's β-chloro leaving group enables selective functionalization via nucleophilic substitution (e.g., azidation, amination) while preserving the ester and stereocenter [1]. Furthermore, the chiral carbon in methyl 3-chloro-2-methylpropanoate permits enantiomeric enrichment through enzymatic kinetic resolution, yielding optically active 3-chloro-2-methylpropionic acid derivatives that serve as key intermediates for enantiopure active pharmaceutical ingredients (APIs) [1]. Compounds lacking this stereogenic center cannot be processed through such enantioselective pathways, precluding their use in chiral-pool synthesis.

Quantitative Differentiation of Methyl 3-Chloro-2-Methylpropanoate: Head-to-Head Physicochemical, Reactivity, and Enantioselectivity Comparisons with Closest Structural Analogs


Enzymatic Enantioselectivity: Rhodococcus sp. ME6 Carboxylesterase Kinetic Resolution of Methyl 3-Chloro-2-Methylpropanoate vs. Non-Chiral Chloro-Esters

Methyl 3-chloro-2-methylpropanoate (MeCMPA) undergoes enantioselective hydrolysis catalyzed by a carboxylesterase from Rhodococcus sp. ME6, yielding an enantioselectivity factor E = 9 (±1) [1]. This E value represents the ratio of specificity constants (k_cat/K_M) for the two enantiomers and provides a quantitative measure of the enzyme's ability to discriminate between (R)- and (S)-MeCMPA. Using a crude enzyme preparation, 1 g of racemic MeCMPA was resolved at 47% conversion (c = 47%) with a substrate enantiomeric excess of 59% (ee_S = 59%) after 24 h incubation [1]. The enzyme demonstrated a half-life of approximately 40 h at 20 °C, with optimal pH of 8.0 and temperature optimum of 50 °C [1]. By contrast, methyl 3-chloropropionate and methyl 2-chloropropionate lack a chiral center and therefore cannot undergo any enantioselective enzymatic resolution, yielding E values of zero in principle. This constitutes a qualitative and quantitative differentiation unique to MeCMPA.

Enzymatic Kinetic Resolution Enantioselective Hydrolysis Biocatalysis

Boiling Point and Molecular Weight Differentiation of Methyl 3-Chloro-2-Methylpropanoate from Methyl 3-Chloropropionate and Methyl 2-Chloropropionate

Methyl 3-chloro-2-methylpropanoate (C5H9ClO2, MW = 136.58 g/mol) exhibits a predicted boiling point of 144.3 ± 13.0 °C at 760 mmHg [1]. In comparison, methyl 3-chloropropionate (C4H7ClO2, MW = 122.55 g/mol) has a reported boiling point range of 163–165 °C , while methyl 2-chloropropionate (C4H7ClO2, MW = 122.55 g/mol) has a boiling point of 156 °C at 760 mmHg . The molecular weight difference of 14.03 g/mol (corresponding to one CH2 unit) between the target and both comparators further distinguishes them analytically by mass. The ~19–21 °C lower boiling point of methyl 3-chloro-2-methylpropanoate relative to methyl 3-chloropropionate has practical implications for distillation-based purification protocols, where thermal exposure may need to be limited to avoid decomposition.

Physicochemical Properties Purification Quality Control

Differential SN2 Reactivity: β-Chloro (Primary) in Methyl 3-Chloro-2-Methylpropanoate vs. α-Chloro (Secondary) in Methyl 2-Chloropropionate

The chlorine atom in methyl 3-chloro-2-methylpropanoate is located at the β (primary) position relative to the ester carbonyl, making it a sterically unhindered leaving group for bimolecular nucleophilic substitution (SN2) reactions. In contrast, methyl 2-chloropropionate bears its chlorine atom at the α (secondary) position, which is sterically hindered and electronically deactivated by the adjacent electron-withdrawing ester group, substantially reducing its SN2 reactivity. The mechanistic consequence is that methyl 3-chloro-2-methylpropanoate can undergo selective chloride displacement with nucleophiles (e.g., NaN3, amines, thiols) to yield β-substituted propionate derivatives while retaining the ester functionality, enabling sequential orthogonal functionalization strategies [1]. Methyl 2-chloropropionate preferentially undergoes elimination or requires forcing conditions for substitution, complicating downstream synthetic sequences.

Nucleophilic Substitution SN2 Reactivity Functional Group Interconversion

Optimal Procurement Scenarios for Methyl 3-Chloro-2-Methylpropanoate in Enantioselective Synthesis and Chiral Intermediate Manufacturing


Enzymatic Production of Enantiopure (R)- or (S)-3-Chloro-2-Methylpropionic Acid for Chiral API Synthesis

The demonstrated enantioselectivity (E = 9 ± 1) of Rhodococcus sp. ME6 carboxylesterase toward methyl 3-chloro-2-methylpropanoate [1] makes this ester the preferred substrate for biocatalytic production of optically active 3-chloro-2-methylpropionic acid. With a process achieving 47% conversion and 59% substrate enantiomeric excess within 24 hours at 20 °C [1], procurement of racemic methyl 3-chloro-2-methylpropanoate enables in-house kinetic resolution to yield enantiomerically enriched material for downstream coupling in chiral drug candidate synthesis. This scenario is inapplicable to achiral methyl 3-chloropropionate or methyl 2-chloropropionate, which lack the requisite stereogenic center.

Sequential Bifunctional Derivatization: Nucleophilic Chloride Displacement Followed by Ester Transformation

The β-chloro (primary) substitution pattern in methyl 3-chloro-2-methylpropanoate permits selective SN2 displacement (e.g., with azide, amines, or alkoxides) to install a functional group at the 3-position without competing elimination or ester hydrolysis [1]. Subsequent ester saponification or transesterification then liberates the carboxylic acid for amide bond formation or other coupling reactions. This orthogonal reactivity sequence—chloride substitution followed by ester manipulation—is uniquely enabled by the spatial separation of the two electrophilic sites in this compound and cannot be replicated with α-chloro esters such as methyl 2-chloropropionate, where the chloride and ester are electronically conjugated.

Synthesis of β-Substituted-α-Methylpropionate Pharmacophores in Agrochemical and Medicinal Chemistry Programs

Methyl 3-chloro-2-methylpropanoate serves as a strategic building block for constructing β-amino-α-methylpropionate, β-hydroxy-α-methylpropionate, and β-thio-α-methylpropionate motifs that appear in bioactive molecules. The α-methyl group provides conformational constraint and metabolic stability to the resultant pharmacophore. The boiling point of ~144 °C [1] facilitates purification by fractional distillation, while the balanced logP of ~1.2 [1] ensures compatibility with standard organic-phase reaction conditions. The distinct molecular weight (136.58 g/mol) differentiates the product from lower-mass chloro-ester contaminants (122.55 g/mol) [1], simplifying reaction monitoring by GC-MS or LC-MS.

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